4-(5,7-dioxo-5,7-dihydro-6H-dibenzo[c,e]azepin-6-yl)benzoic acid
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Description
Synthesis Analysis
The synthesis of compounds related to 4-(5,7-dioxo-5,7-dihydro-6H-dibenzo[c,e]azepin-6-yl)benzoic acid often involves palladium-catalyzed double C-H bond activation. For instance, Kondapalli et al. (2017) described an efficient method for synthesizing 5H-dibenzo[c,e]azepine-5,7(6H)-diones from simple benzamides via ortho-selective double C-H bond activation, showcasing a pathway that might be relevant for synthesizing closely related compounds (Kondapalli, Yu, Yamamoto, & Bao, 2017).
Molecular Structure Analysis
The molecular structure of compounds within the dibenzo[c,e]azepin family, such as 4-(oxiran-2-ylmethoxy)benzoic acid, has been studied through X-ray crystallography. Obreza and Perdih (2012) provided detailed insights into the crystalline structure of related compounds, offering a basis for understanding the structural characteristics of this compound (Obreza & Perdih, 2012).
Chemical Reactions and Properties
The chemical reactivity and properties of dibenzo[c,e]azepines can be complex, involving various reactions such as intramolecular Friedel–Crafts cyclization. Acosta Quintero et al. (2019) explored reactions leading to the formation of bioactive compounds, highlighting the potential chemical behavior of similar compounds (Acosta Quintero, Palma, Cobo, & Glidewell, 2019).
Physical Properties Analysis
The physical properties of similar benzoic acid derivatives have been analyzed through various spectroscopic and thermogravimetric methods. Mohamed et al. (2015) synthesized a benzoxazine derivative to study its curing behavior and surface properties, which could provide insights into the physical properties of dibenzo[c,e]azepine derivatives (Mohamed, Hsiao, Hsu, Lu, Shih, & Kuo, 2015).
Chemical Properties Analysis
The chemical properties of this compound can be inferred from studies on related compounds. For example, the reactivity of benzoic acid derivatives with cyclodextrin complexes offers insight into the potential interactions and stability of similar compounds in aqueous solutions (Brown, Coates, Duckworth, Lincoln, Easton, & May, 1993).
Scientific Research Applications
Synthesis and Biodegradation of Poly(ether-ester) Azo Polymers
Poly(ether-ester) azo polymers containing various concentrations of benzoic acid derivatives have been synthesized and evaluated for their potential as biodegradable materials, specifically targeting colon-specific drug release. The study found that polymers with certain benzoic acid derivatives showed satisfactory degradation, indicating their suitability for drug delivery applications in specific parts of the gastrointestinal tract (Samyn et al., 1995).
Crystal Structures of Benzoic Acid Derivatives
Research on the crystal structures of benzoic acid derivatives has contributed to understanding the molecular configurations and interactions critical for designing new materials and pharmaceuticals. These studies provide foundational knowledge that could be relevant for the synthesis and application of "4-(5,7-dioxo-5,7-dihydro-6H-dibenzo[c,e]azepin-6-yl)benzoic acid" in various fields (Obreza & Perdih, 2012).
Photodecomposition of Chlorobenzoic Acids
Studies on the photodecomposition of chlorobenzoic acids have implications for environmental science, specifically in understanding how these compounds break down under UV irradiation. This research is crucial for assessing the environmental impact and degradation pathways of benzoic acid derivatives, which could apply to "this compound" (Crosby & Leitis, 1969).
properties
IUPAC Name |
4-(5,7-dioxobenzo[d][2]benzazepin-6-yl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13NO4/c23-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)20(24)22(19)14-11-9-13(10-12-14)21(25)26/h1-12H,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQHPZTXKUDWDBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C(=O)N(C2=O)C4=CC=C(C=C4)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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